![molecular formula C8H4FN3 B13049794 7-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13049794.png)
7-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C8H4FN3. This compound is part of the pyrazolopyridine family, known for its diverse applications in medicinal chemistry and material science. The presence of a fluorine atom in its structure enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile typically involves the fluorination of methyl pyrazolo[1,5-A]pyridine-3-carboxylates. One common method includes the use of Selectfluor as a fluorinating reagent. The reaction is carried out in anhydrous acetonitrile (MeCN) under controlled conditions to ensure the complete consumption of the fluorinating reagent .
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of N-aminopyridinium salts and direct fluorination of the pyrazole ring with N–F reagents. These methods are scalable and can be optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolopyridine ring.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolopyridine oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
7-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe in bioimaging applications.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and autoimmune disorders.
Industry: Utilized in the development of advanced materials with unique optical and electronic properties
Mechanism of Action
The mechanism of action of 7-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s unique structure allows it to selectively bind to specific targets, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
- 3-Fluoropyrazolo[1,5-A]pyridine-2-carboxylic acid methyl ester
- 3-Fluoro-2-phenylpyrazolo[1,5-A]pyridine
Comparison: Compared to similar compounds, 7-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile exhibits unique properties due to the presence of the cyano group (–CN) and the fluorine atom. These functional groups enhance its chemical stability, biological activity, and ability to participate in various chemical reactions. The compound’s unique structure also allows for selective interactions with specific molecular targets, making it a valuable compound for scientific research .
Properties
Molecular Formula |
C8H4FN3 |
|---|---|
Molecular Weight |
161.14 g/mol |
IUPAC Name |
7-fluoropyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H4FN3/c9-8-3-1-2-7-6(4-10)5-11-12(7)8/h1-3,5H |
InChI Key |
SNWGSXHLBOCZOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2C(=C1)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-C]pyridin-4-one](/img/structure/B13049712.png)
![(1S,2R)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13049719.png)
![(1S)-1-[4-(Tert-butyl)phenyl]prop-2-enylamine](/img/structure/B13049739.png)

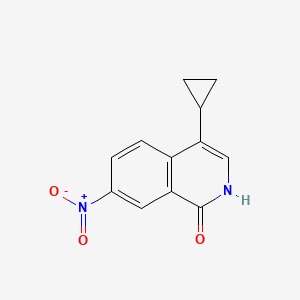
![3-[(3R)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13049756.png)
![4-Chloro-7-methylpyrrolo[1,2-A]pyrimidin-2-amine](/img/structure/B13049772.png)
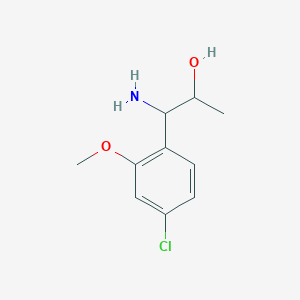
![7-Bromo-3-phenylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13049778.png)
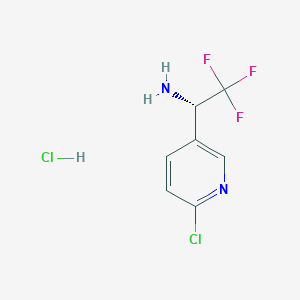
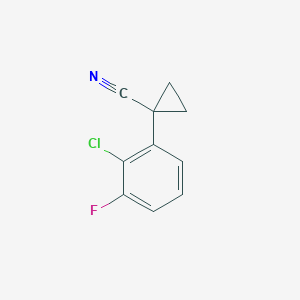
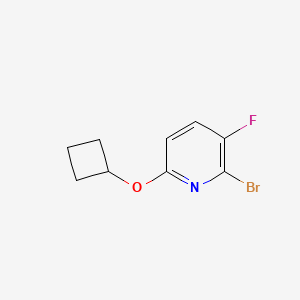
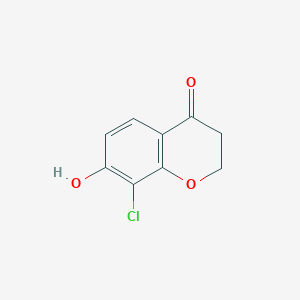
![1-(2-Fluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13049798.png)
